
Nortriptyline N-β-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nortriptyline N-β-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₉NO₆ and its molecular weight is 439.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Antidepressant Properties:
Nortriptyline is primarily indicated for the treatment of major depressive disorder (MDD). Its glucuronidated form, Nortriptyline N-β-Glucuronide, plays a significant role in the pharmacokinetics of the drug. The glucuronidation process enhances the elimination of nortriptyline from the body, thereby influencing its therapeutic efficacy and safety profile. Understanding this metabolic pathway is crucial for optimizing treatment regimens and reducing adverse effects associated with nortriptyline therapy .
Pain Management:
Recent studies have highlighted the analgesic properties of nortriptyline in various pain syndromes. A systematic review indicated that nortriptyline significantly reduces pain severity in conditions such as chronic low back pain, neuropathy, and major depressive disorder-related pain . The involvement of this compound in these analgesic effects is an area of ongoing research, as it may contribute to the overall efficacy of nortriptyline in managing chronic pain.
Metabolic Studies
Role in Drug Metabolism:
this compound serves as a key metabolite in understanding the metabolic pathways of tricyclic antidepressants. Glucuronidation is a critical phase II metabolic process facilitated by UDP-glucuronosyltransferases (UGTs), which convert lipophilic compounds into more hydrophilic forms for excretion . This process is particularly relevant in personalized medicine, where genetic polymorphisms affecting UGT activity can lead to variations in drug response among patients.
Case Studies on Genetic Variability:
Research has demonstrated that genetic polymorphisms in UGT enzymes can significantly influence the pharmacokinetics of nortriptyline and its metabolites, including this compound. For instance, patients with certain UGT gene variants may experience altered drug clearance rates, impacting therapeutic outcomes and side effect profiles . These findings underscore the importance of pharmacogenomic testing in tailoring antidepressant therapies.
Clinical Implications
Personalized Medicine:
The integration of pharmacogenomic data into clinical practice allows for more personalized approaches to treating depression with nortriptyline. By considering individual genetic profiles that affect drug metabolism, healthcare providers can optimize dosing strategies to enhance efficacy while minimizing adverse effects associated with nortriptyline and its glucuronide metabolites .
Emerging Therapeutic Uses:
Beyond its established applications in psychiatry and pain management, ongoing research is exploring additional therapeutic uses for nortriptyline and its metabolites. For example, studies are investigating its potential role in treating conditions like fibromyalgia and chronic pelvic pain syndromes, where traditional analgesics may be less effective . The efficacy of this compound in these contexts remains an important area for future exploration.
Data Tables
Application Area | Details |
---|---|
Antidepressant Treatment | Effective for major depressive disorder; influences therapeutic outcomes through metabolic pathways. |
Pain Management | Significant reduction in pain severity across various chronic pain conditions; requires further study on glucuronide role. |
Drug Metabolism | Key metabolite in understanding UGT-mediated glucuronidation; implications for personalized medicine. |
Propiedades
Fórmula molecular |
C₂₅H₂₉NO₆ |
---|---|
Peso molecular |
439.5 |
Sinónimos |
N-β-D-Glucopyranuronosyl-3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.